(R)-2-((((9H-芴-9-基)甲氧基)羰基)氨基)-3-氨基丙酸

描述

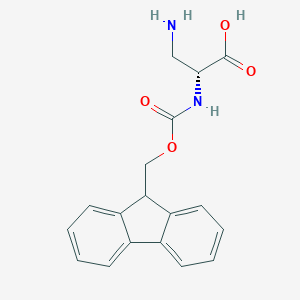

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid, also known as (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid, is a useful research compound. Its molecular formula is C18H18N2O4 and its molecular weight is 326.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

肽合成和偶联剂

Fmoc-D-Dap-OH 化合物是肽合成中的重要构建模块。它可以使用固相肽合成 (SPPS) 结合到肽链中。具体来说,Fmoc-D-Dap-OH 作为偶联剂,在肽延伸期间促进氨基酸的逐步组装。它在室温下的稳定性和与水性条件的兼容性使其成为肽化学的绝佳选择 .

水凝胶形成用于生物医学应用

水凝胶是具有高含水量的软材料,适用于生物医学目的。Fmoc-D-Dap-OH 衍生物已在自支撑水凝胶的开发中得到探索。这些水凝胶表现出非牛顿流体行为,可用于组织工程。例如,Fmoc-K3 水凝胶源自 Fmoc-D-Dap-OH,提供了一种刚性支架,支持细胞粘附、存活和复制 .

能量收集和环境应用

研究人员已探索 Fmoc-D-Dap-OH 衍生物在能量收集装置(如压电材料)中的应用。此外,它们可用于防污涂层、油水分离系统和其他环境应用 .

作用机制

Target of Action

Fmoc-D-Dap-OH is primarily used as a building block in peptide synthesis . The primary targets of this compound are the amino groups of other amino acids that are involved in the formation of peptides .

Mode of Action

The Fmoc group in Fmoc-D-Dap-OH serves as a protective group for the amino group during peptide synthesis . It prevents unwanted side reactions from occurring during the synthesis process. The Fmoc group can be selectively removed under basic conditions, allowing the amino group to participate in peptide bond formation .

Biochemical Pathways

Fmoc-D-Dap-OH is involved in the biochemical pathway of peptide synthesis. It is incorporated into the growing peptide chain during the elongation phase of synthesis. The removal of the Fmoc group is a critical step that allows the amino group to form a peptide bond with the carboxyl group of another amino acid .

Action Environment

The action of Fmoc-D-Dap-OH is highly dependent on the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reactants can influence its efficacy and stability. For example, the Fmoc group is stable under acidic conditions but can be removed under basic conditions . Therefore, careful control of the reaction environment is crucial for the successful use of Fmoc-D-Dap-OH in peptide synthesis.

生物活性

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid, commonly referred to as Fmoc-L-Ala-OH, is a synthetic amino acid derivative with notable biological activities. This compound is part of a broader class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids, which are widely utilized in peptide synthesis and medicinal chemistry. The following sections detail its biological activity, including antimicrobial, neuroprotective, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C18H20N2O4

- Molecular Weight : 326.36 g/mol

- CAS Number : 71989-33-8

The unique structure of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid includes a fluorenyl group that enhances lipophilicity and may influence its interactions with biological targets.

1. Antimicrobial Activity

Studies have shown that derivatives of fluorenylmethoxycarbonyl compounds exhibit significant antimicrobial properties. For instance, some analogs have been tested against various strains of bacteria, including methicillin-resistant Staphylococcus aureus and Bacillus anthracis. The structure-activity relationship indicates that modifications to the fluorenyl or amino portions can enhance these activities.

| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Fmoc-L-Ala-OH | Staphylococcus aureus | 15 | |

| Fmoc-L-Ala-OH | Bacillus anthracis | 18 |

2. Neuroprotective Effects

Research indicates that certain structural analogs of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid may provide neuroprotective benefits. These compounds have been studied for their potential in treating neurodegenerative diseases by modulating pathways associated with neuronal survival and apoptosis.

3. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate cytokine production and influence immune responses, which could be beneficial in treating inflammatory conditions.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of fluorenone derivatives demonstrated their effectiveness against multi-drug resistant strains of Mycobacterium tuberculosis. The results indicated that modifications to the fluorenyl group significantly enhanced antimicrobial activity, suggesting potential applications in drug development for resistant infections .

Case Study 2: Neuroprotection in Cell Models

In vitro studies using neuronal cell lines treated with (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid showed reduced apoptosis under oxidative stress conditions. This suggests a protective role against neurodegeneration .

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing the biological activity of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid. For example:

属性

IUPAC Name |

(2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSLKWZYHRLRRL-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350934 | |

| Record name | 3-Amino-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251317-00-7 | |

| Record name | 3-Amino-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251317-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。